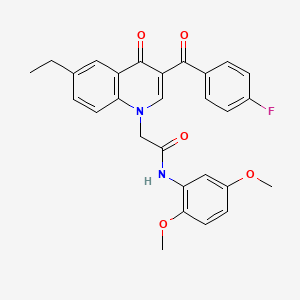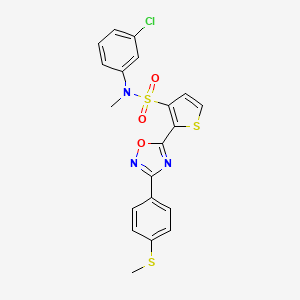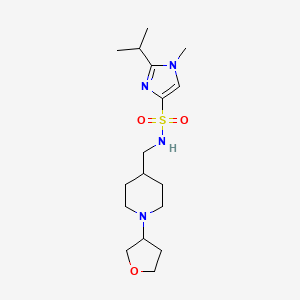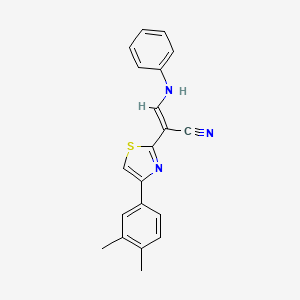![molecular formula C17H21N3O4 B2856102 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide CAS No. 1775497-97-6](/img/structure/B2856102.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, also known as 2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl acetamide, is a synthetic compound with potential applications in the field of pharmaceuticals. It is a member of the diazaspirodecane family of compounds, which have found use in a variety of medicinal applications. This compound has been studied for its ability to modulate the activity of certain proteins, as well as its potential use as an anti-inflammatory agent. In 5]dec-3-yl)-N-(2-ethylphenyl)acetamide.
科学的研究の応用
Synthesis and Biological Activity
A variety of acetamides, including structures derived from diazaspiro decanones, have been synthesized and studied for their potential biological activities. For instance, the synthesis and pharmacological evaluation of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have shown anti-inflammatory and analgesic activities, suggesting the potential medicinal applications of similar compounds in treating pain and inflammation without the side effects associated with traditional NSAIDs (Mazzone et al., 1987).
Antihypertensive and Adrenergic Activity
Compounds with a diazaspiro[4.5]decan structure have been investigated for their antihypertensive properties. Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has identified certain derivatives as potent alpha-adrenergic blockers, which could lower blood pressure by inhibiting alpha-1 and alpha-2 adrenoceptors. These findings open up possibilities for the development of new antihypertensive medications with specific receptor targeting capabilities (Caroon et al., 1981).
Antimicrobial Potential
In silico studies have explored the antimicrobial potential of non-antibiotic drugs, including acetaminophen and ibuprofen, against red complex pathogens. This approach can be applied to other compounds, such as 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, to discover new antimicrobial agents that target vital proteins involved in the cellular processes of pathogens (Jayaseelan, 2019).
Chemoselective Synthesis
Research into the chemoselective acetylation of aminophenols using immobilized lipase has demonstrated the efficient synthesis of intermediates like N-(2-hydroxyphenyl)acetamide. This process highlights the potential for utilizing biocatalysts in the selective modification of similar compounds, optimizing the synthesis route for pharmaceutical intermediates (Magadum & Yadav, 2018).
作用機序
Target of Action
The compound, 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, is a derivative of 2,8-diazaspiro[4.5]decan-1-one . It has been identified as a selective inhibitor of TYK2/JAK1 , which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for many biological processes, including cell growth, immune response, and inflammation.
Mode of Action
The compound interacts with its targets, TYK2 and JAK1, by binding to their active sites and inhibiting their enzymatic activity . This prevents the phosphorylation and activation of STAT proteins, thereby blocking the JAK-STAT signaling pathway.
Biochemical Pathways
The inhibition of the JAK-STAT pathway by this compound affects several downstream effects. It can modulate immune response and inflammation, potentially leading to therapeutic effects in diseases such as autoimmune disorders and cancers where this pathway is often dysregulated .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can alter cellular responses to various stimuli, potentially leading to changes in cell growth, differentiation, and immune response.
特性
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-12-5-3-4-6-13(12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRFAOSBAUKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)
![3-(Pyridin-3-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2856022.png)



![4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2856030.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856037.png)
![3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole](/img/structure/B2856039.png)

